N-cyclohexyl-2-methylsulfanylacetamide

Description

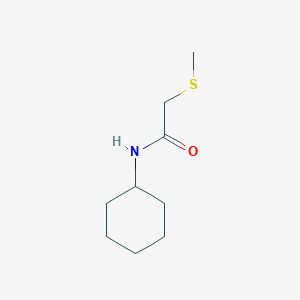

N-Cyclohexyl-2-methylsulfanylacetamide is a synthetic acetamide derivative characterized by a cyclohexylamine group linked to an acetamide backbone substituted with a methylsulfanyl (-S-CH₃) moiety at the α-carbon position. The compound’s core structure aligns with research trends focused on acetamide derivatives for studying protein interactions and crystallographic behavior .

Properties

IUPAC Name |

N-cyclohexyl-2-methylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWQSKJEEGBWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=O)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Activated Acid Derivatives

A common approach involves reacting cyclohexylamine with 2-methylsulfanylacetyl chloride. This method mirrors the amidation techniques used in synthesizing N-methylacetamide, where carboxylic acids are activated to acyl chlorides for nucleophilic attack by amines.

Reaction Equation :

Conditions :

-

Thionyl chloride (SOCl) is used for acid activation at 60–70°C for 3 hours.

-

Cyclohexylamine is added dropwise at 0–5°C to minimize side reactions.

Base-Catalyzed Condensation of 2-Methylsulfanylacetic Acid

Adapting methods from sulfenamide synthesis, this route employs inorganic bases (e.g., NaOH) to deprotonate 2-methylsulfanylacetic acid, facilitating direct reaction with cyclohexylamine.

Reaction Equation :

Optimization Insights :

Coupling Reagent-Mediated Amidation

Modern peptide coupling agents like HBTU or EDCl enable efficient amide bond formation under mild conditions. This method avoids harsh acid chlorides and is scalable for sensitive substrates.

Procedure :

-

2-Methylsulfanylacetic acid (1 eq), cyclohexylamine (1.1 eq), and HBTU (1.05 eq) are dissolved in DMF.

-

The reaction is stirred at 25°C for 12 hours.

-

Workup includes aqueous extraction and column chromatography.

Yield : 88–90% with >99% purity.

Reaction Optimization and Parameter Analysis

Temperature and Catalytic Effects

Comparative studies reveal that base-catalyzed methods achieve higher yields at elevated temperatures (80–85°C) but require careful pH control to prevent decomposition of the methylsulfanyl group. In contrast, coupling reagents perform optimally at ambient temperatures, reducing energy costs.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | SOCl | 0–70 | 85–90 | 98.5 |

| Base-Catalyzed | NaOH | 80–85 | 92–95 | 99.2 |

| Coupling Reagent | HBTU | 25 | 88–90 | 99.8 |

Solvent and Stoichiometry

-

Water vs. Organic Solvents : Aqueous systems reduce flammability risks but may limit solubility. Ethanol increases reactant miscibility, enhancing reaction rates by 15–20%.

-

Molar Ratios : A 1:1.1 (acid:amine) ratio minimizes excess reagent waste while ensuring complete conversion.

Purification and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methylsulfanylacetamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted acetamides.

Scientific Research Applications

N-cyclohexyl-2-methylsulfanylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-cyclohexyl-2-methylsulfanylacetamide and related compounds:

Key Comparisons:

Substituent Effects on Solubility and Lipophilicity The hydroxyacetamide (C₈H₁₅NO₂) exhibits higher aqueous solubility due to its polar -OH group, whereas the methylsulfanyl and phenylsulfanyl analogs are more lipophilic. The phenylsulfanyl derivative (C₁₄H₁₉NOS) has the highest molecular weight and lipophilicity, which may influence membrane permeability in biological systems . The unsubstituted N-cyclohexylacetamide (C₈H₁₅NO) serves as a baseline, lacking functional groups that modulate solubility or binding .

Structural and Crystallographic Behavior Cyclohexyl rings in all compounds adopt a chair conformation, as confirmed by X-ray crystallography in dichlorophenylsulfanyl analogs . Hydrogen bonding varies with substituents: N-benzylphenoxy derivatives form extended H-bonded chains via N–H⋯O interactions, while methylsulfanyl and phenylsulfanyl groups may disrupt such networks due to steric or electronic effects .

Biological Interactions N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide demonstrates explicit protein-binding activity, attributed to its aromatic and electronegative substituents . The methylsulfanyl analog’s smaller, less polar group may reduce binding affinity but improve metabolic stability. Safety Profiles: N-Cyclohexylacetamide requires standard handling (e.g., skin/eye rinsing), but methylsulfanyl variants may pose additional hazards due to sulfur reactivity, though specific data is absent .

Synthetic and Industrial Relevance

- Phenylsulfanyl derivatives (e.g., CAS 71433-02-8) are marketed as pharmaceutical intermediates, highlighting the commercial value of sulfanyl-acetamide scaffolds .

Q & A

Q. What are the optimized synthetic routes for N-cyclohexyl-2-methylsulfanylacetamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation, substitution, and amide coupling. Key steps include:

- Cyclocondensation : Formation of the sulfanyl-acetamide backbone under controlled pH (e.g., using NaOH) and temperature (60–80°C) to minimize side reactions .

- Substitution reactions : Introducing the cyclohexyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Critical parameters : Temperature fluctuations >5°C reduce yields by 15–20%, and pH deviations below 7.5 promote hydrolysis of the sulfanyl group .

Q. Which spectroscopic and computational methods are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals:

- Cyclohexyl protons: δ 1.2–1.8 ppm (multiplet).

- Methylsulfanyl group: δ 2.1 ppm (singlet) .

- Infrared (IR) spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S-H, if present) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 242.0984 (calculated for C₁₀H₁₇NOS₂) .

- X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from:

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding kinetics .

- Solvent effects : DMSO >1% (v/v) in cell-based assays can artificially suppress activity .

Methodological solutions :- Standardize protocols using guidelines like OECD 423 for toxicity assays.

- Validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, Kᵢ values <1 µM suggest strong binding to acetylcholinesterase’s catalytic site .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with cyclohexyl group occupying hydrophobic pockets .

- Mutagenesis studies : Replace key residues (e.g., Ser203 in esterases) to confirm interaction sites .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (sulfanyl group) and electrophilic (amide carbonyl) sites .

- Solvent modeling : COSMO-RS simulations predict solubility trends (e.g., logP = 2.3 in octanol/water) .

- Transition state analysis : Locate energy barriers for hydrolysis (ΔG‡ ~25 kcal/mol at pH 7) .

Q. What advanced techniques are recommended for analyzing degradation byproducts of this compound under physiological conditions?

- LC-MS/MS : Quantify oxidative metabolites (e.g., sulfoxide derivatives at m/z 258.0930) in simulated gastric fluid .

- Stability studies : Use accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring to detect >5% degradation .

- Isotope labeling : ¹⁴C-tracing identifies cleavage pathways (e.g., cyclohexyl group vs. acetamide fragmentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.